
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as DPEB, is a small molecule inhibitor that has shown promising results in scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Unexpected Reaction Mechanisms : A study by Ledenyova et al. (2018) explored the unexpected reactions involving pyrazolo[5,1-c][1,2,4]triazine derivatives, highlighting the complexity of reactions these compounds can undergo and their potential in synthesizing novel chemical entities (Ledenyova et al., 2018).
Biological Evaluation : Saeed et al. (2015) reported on the synthesis and biological evaluation of benzamide derivatives, including studies on their potential biological applications. This research underscores the interest in such compounds for medicinal chemistry applications (Saeed et al., 2015).
Structural Characterization : The synthesis, X-ray structure characterization, and DFT calculations of antipyrine derivatives by Saeed et al. (2020) provide a detailed understanding of the intermolecular interactions in related compounds, essential for designing new materials and drugs (Saeed et al., 2020).
Antiviral Applications : Hebishy et al. (2020) described a new route to synthesize benzamide-based aminopyrazoles with remarkable activity against avian influenza, demonstrating the potential of such compounds in antiviral therapies (Hebishy et al., 2020).
Potential Applications
Anticancer and Anti-inflammatory Agents : Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatile potential applications of benzamide and pyrazole derivatives in developing new therapeutics (Küçükgüzel et al., 2013).
Antimicrobial Activity : Hassan (2013) explored the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives, pointing to their potential use in combating microbial infections (Hassan, 2013).
properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-10-9-12(20-21(10)2)7-8-19-14(22)11-3-5-13(6-4-11)23-15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDOVDRQVQOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

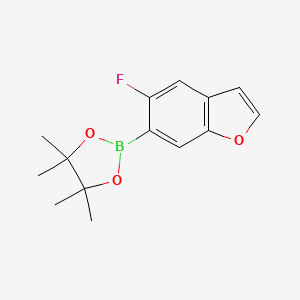
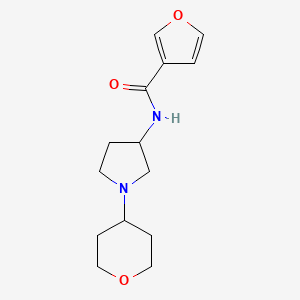
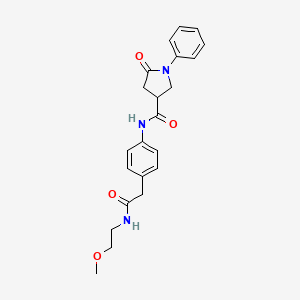
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2692024.png)
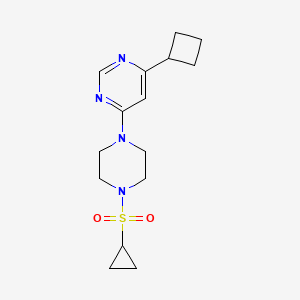
![5-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2692028.png)
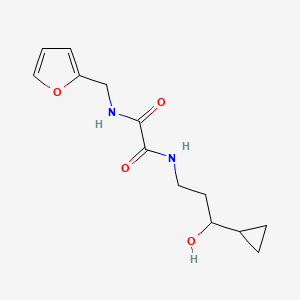
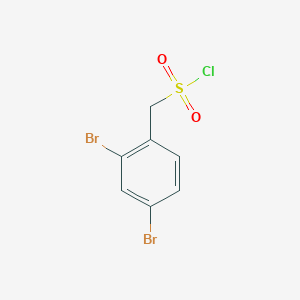
![acetic acid, tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B2692033.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2692034.png)

![4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2692039.png)

